NBC 6
Description
Contextualization within Modern Chemical Research Paradigms
Modern chemical research paradigms emphasize the rational design and synthesis of molecules with tailored properties. The investigation of compounds like NBC 6 is situated within fields such as synthetic organic chemistry, organometallic chemistry, and coordination chemistry. These areas seek to develop efficient routes to complex molecular architectures and understand how structural variations influence chemical behavior. afjbs.comacs.orgresearchgate.net The synthesis of intricate organic compounds remains a fundamental aspect of contemporary chemical investigation, driven by the need for novel substances for various applications. afjbs.com
The study of boron-containing organic molecules, in particular, has seen significant advancements. Boron's electron-deficient nature and ability to form both three- and four-coordinate species lead to unique reactivity and bonding situations. acs.orgbritannica.comacs.org Research in this area explores novel synthetic methodologies to incorporate boron into complex organic frameworks and investigates the resulting chemical and physical properties. frontiersin.orgnih.gov The development of new ligands and reaction conditions for forming stable and functional boron complexes is an active area of research.
Historical Perspectives on Chemically Analogous Structures and Their Investigation
The investigation of compounds featuring boron coordinated to nitrogen and oxygen atoms has a rich history within coordination chemistry and organoboron chemistry. Early work on boron hydrides (boranes) in the early 20th century by chemists like Alfred Stock laid the foundation for understanding boron's unique bonding characteristics. britannica.comwikipedia.org The development of organoboron chemistry, including the synthesis and reactions of boronic acids and esters, further expanded the field, notably contributing to powerful synthetic tools like the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov
More directly analogous to this compound are studies on boron complexes with chelating ligands containing nitrogen and oxygen donor atoms, such as β-diketonates, β-ketoiminates, and β-diiminates. frontiersin.orgnih.govmarquette.eduresearchgate.netresearchgate.net Research on these complexes has explored their structural diversity, electronic properties, and potential applications in areas like luminescence and catalysis. frontiersin.orgnih.govmarquette.eduresearchgate.netresearchgate.net These historical efforts have provided a foundation for the synthesis and characterization of more complex boron-containing chelates like this compound, enabling researchers to predict certain aspects of their behavior while also uncovering novel phenomena associated with their specific structures.
Significance of Fundamental Chemical Inquiry for Novel Compounds
The fundamental chemical inquiry into novel compounds like this compound is significant for several reasons. Firstly, synthesizing and characterizing such molecules pushes the boundaries of synthetic methodology, leading to the development of new reactions and techniques for constructing complex organic and organometallic scaffolds. afjbs.comacs.org Secondly, studying the structure and bonding in these novel species provides deeper insights into chemical principles, particularly concerning the coordination environment and electronic structure of main group elements like boron when incorporated into complex organic ligands. acs.orgbritannica.com
Furthermore, understanding the intrinsic chemical properties and reactivity of novel compounds is essential for any potential future applications. While this compound is noted for a specific biological activity, fundamental chemical research focuses on its inherent chemical behavior, stability under various conditions, spectroscopic characteristics, and potential reaction pathways. This foundational knowledge is critical for designing further chemical transformations or incorporating the compound into material systems, independent of its biological context. The exploration of structure-property relationships from a purely chemical standpoint contributes broadly to the advancement of chemistry as a science.
Detailed research findings on this compound, based on available chemical data, include its molecular formula, molecular weight, and solubility. afjbs.comglpbio.com These basic properties are crucial for handling and experimenting with the compound in a laboratory setting. The reported high purity (≥98%) is important for ensuring reliable experimental results in chemical studies. afjbs.com The solubility in common organic solvents like DMSO and ethanol (B145695) indicates its tractability for solution-phase chemical investigations. afjbs.comglpbio.com
Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (T4)-[2-Acetyl-4,4,4-trichloro-3-(imino-κN)butanamidito-κO]diphenylboron | afjbs.comglpbio.com |
| CAS Number | 2068818-02-8 | afjbs.comglpbio.com |
| Molecular Formula | C₁₈H₁₆BCl₃N₂O₂ | afjbs.com |
| Molecular Weight | 409.5 g/mol | afjbs.com |
| Purity | ≥98% | afjbs.com |
| Solubility | Soluble to 100 mM in DMSO, 5 mM in ethanol | afjbs.comglpbio.com |
| Storage | Store at -20°C | afjbs.comglpbio.com |
Note: This table is intended to be interactive in a suitable digital format.
The structural features of this compound, with its tetracoordinate boron center and complex chelating ligand, make it a valuable subject for detailed spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and study its electronic distribution. Investigations into its stability under varying pH or temperature conditions, as well as its reactivity towards different chemical reagents, would provide further insights into its fundamental chemical behavior. While specific detailed research findings on these aspects of this compound's chemistry are not extensively detailed in the provided search results beyond basic properties, the compound's structure suggests it would be a relevant target for such fundamental chemical studies within the research paradigms discussed.
Properties
IUPAC Name |
1-[6-amino-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BCl3N2O2/c1-12(25)15-16(18(20,21)22)24-19(26-17(15)23,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,24H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECODDKRKQJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)N)C(=O)C)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BCl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Nbc 6 and Analogues
Strategies for the De Novo Synthesis of Core "NBC 6" Structures
The initial construction of the fundamental molecular skeletons of "this compound" and related compounds can be achieved through a variety of synthetic approaches, ranging from solid-state mechanochemistry to intricate solution-phase routes.
Mechanochemical synthesis, a solvent-free method utilizing mechanical energy to induce chemical reactions, has emerged as a viable and environmentally conscious approach for the production of refractory materials like Niobium Carbide (NbC). This technique often involves high-energy ball milling of solid reactants.
Niobium Carbide (NbC) Synthesis:
A notable mechanochemical route to NbC involves the high-energy milling of ferroniobium (FeNb) and graphite (C) powders. jst.go.jpjst.go.jpresearchgate.net This process has been demonstrated to be feasible at lower temperatures compared to traditional carbothermal reduction methods. jst.go.jpresearchgate.net Key parameters influencing the synthesis include milling speed, time, and the molar ratio of reactants. For instance, NbC powders, along with metallic iron, have been successfully synthesized from a 1:1 molar ratio of FeNb to C using a planetary mill at speeds exceeding 600 rpm. jst.go.jpjst.go.jp Subsequent separation of NbC from the iron byproduct can be achieved by leaching with hydrochloric acid (HCl) after a heat-treatment step in an argon atmosphere. jst.go.jpjst.go.jpresearchgate.net This method provides an alternative pathway to NbC, particularly from less expensive starting materials like ferroniobium. jst.go.jpresearchgate.net
Another approach involves the direct high-energy milling of niobium and graphite powders. researchgate.net This method can yield nanocrystalline NbC powders with high specific surface areas. researchgate.net The process parameters, such as the ball-to-powder weight ratio and milling duration, are critical in determining the final product's characteristics, including crystallite size and porosity. researchgate.net
Table 1: Mechanochemical Synthesis Parameters for Niobium Carbide (NbC)
| Starting Materials | Milling Equipment | Key Process Parameters | Post-Processing | Resulting Product |
| Ferroniobium (FeNb), Graphite (C) | Planetary Ball Mill | Milling speed > 600 rpm, FeNb:C molar ratio of 1:1 jst.go.jpjst.go.jp | Heat treatment in Argon, Leaching with HCl jst.go.jpjst.go.jpresearchgate.net | NbC powder and metallic iron jst.go.jpjst.go.jp |
| Niobium (Nb), Graphite (C) | Vibratory Mill (e.g., SPEX Mill) | Ball-to-powder weight ratio of 10:1 researchgate.net | - | Nanocrystalline NbC powder researchgate.net |
Group 6 Metal Carbides:
The principles of mechanochemical synthesis are also applicable to the formation of carbides of Group 6 metals (Chromium, Molybdenum, Tungsten). While detailed studies specifically on the mechanochemical synthesis of Group 6 metal carbides were not the primary focus of the provided context, the general applicability of this solvent-free technique to produce various metal-ceramic composite powders is well-established. google.com Microwave-assisted synthesis has also been highlighted as an alternative energy-efficient method for preparing Group 6 organometallic carbonyl compounds, which can serve as precursors in various chemical transformations. researchgate.net
"Compound 6" in the context of sialic acid biosynthesis refers to N-acyl-D-mannosamine derivatives, which are key precursors to sialic acids. wikipedia.orgoup.com The synthesis of these compounds can be achieved through both conventional chemical methods and more novel enzymatic or chemoenzymatic approaches.
The biosynthesis of the most common sialic acid, N-acetylneuraminic acid (Neu5Ac), begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc). wikipedia.orgoup.com This is followed by phosphorylation to N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govsigmaaldrich.com Therefore, synthetic strategies often target the production of these mannosamine derivatives.
One common chemical route to N-acetyl-D-mannosamine involves the base-catalyzed epimerization of the more readily available N-acetyl-D-glucosamine (NAG). wikipedia.orggoogle.com This reaction is typically carried out in an aqueous solution using a base such as diisopropylamine or triethylamine. google.com The reaction results in an equilibrium mixture of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine, from which the desired mannosamine derivative can be isolated. google.com
More complex N-substituted D-mannosamine derivatives can be synthesized through a multi-step process starting from D-fructose. google.com This involves reacting fructose with a primary amine to form a fructosyl amine derivative, which then undergoes a Heyns-rearrangement in the presence of an acid to yield a mixture of N-substituted glucosamine and mannosamine derivatives. google.com
Chemoenzymatic methods offer a powerful alternative for the synthesis of sialic acid precursors and their derivatives. nih.gov These methods leverage the substrate promiscuity of certain enzymes in the sialic acid biosynthetic pathway. nih.gov For instance, sialic acid aldolases can be used to synthesize various sialic acid derivatives from different mannose derivatives. nih.govwikipedia.org
Functionalization and Derivatization of "this compound" Skeletons
Once the core skeletons of "this compound" and its analogues are synthesized, further chemical modifications can be introduced to modulate their properties and biological activities.
The chemical modification of N-acetylmannosamine-6-phosphate (ManNAc-6-P) and its analogues is a key strategy for investigating the mechanisms of enzymes involved in sialic acid metabolism, such as N-acetylmannosamine-6-phosphate 2-epimerase. nih.govresearchgate.netnih.gov By synthesizing derivatives with specific structural changes, researchers can probe the enzyme's active site and elucidate its catalytic mechanism. nih.govresearchgate.net
For example, analogues of ManNAc-6-P have been synthesized where the C5 hydroxyl group is replaced with a proton or a methyl ether. nih.gov These modifications help to understand the role of this specific hydroxyl group in the enzymatic reaction. nih.gov The synthesis of such derivatives often involves multi-step chemical transformations starting from protected mannosamine precursors.
Furthermore, C6-modified N-acetylmannosamine analogues have been synthesized to act as potential inhibitors of the bifunctional enzyme UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE/MNK), which is a key enzyme in sialic acid biosynthesis. researchgate.net Modifications at the C6 position, such as the introduction of thio or seleno groups, can lead to compounds that bind to the enzyme but cannot be phosphorylated, thus acting as inhibitors. researchgate.net
Norbornene-based polymers provide a versatile platform for the attachment of various functional groups, including those related to "this compound." Ring-opening metathesis polymerization (ROMP) is a powerful technique for synthesizing polynorbornenes with controlled molecular weights and architectures. caltech.edu
A strategy for creating functionalizable polynorbornene backbones involves the copolymerization of norbornene with ω-bromoalkylnorbornenes. Subsequent hydrogenation of the resulting polymer yields a saturated and robust backbone with pendant ω-bromoalkyl chains. These bromo groups serve as reactive handles for post-polymerization functionalization via nucleophilic substitution reactions. A wide range of nucleophiles can be used to introduce different functionalities, such as cyanides, thiols, azides, and organotin reagents.
This approach can be envisioned for the synthesis of materials like VA-PNB-NBC 6 H4 Br, where a norbornene-based polymer is functionalized with a bromo-substituted aromatic group. The "this compound" component could be introduced either as part of the monomer before polymerization or attached to the polymer backbone in a post-polymerization modification step.
The purine scaffold is a fundamental heterocyclic system found in many biologically important molecules. acs.orgresearchgate.net The synthesis of N6-substituted purine derivatives is of significant interest due to their potential as therapeutic agents, including for cancer treatment. acs.orgnih.govacs.orgsemanticscholar.org
A common method for the synthesis of N6-derivatives involves the reaction of a 6-halopurine, typically 6-chloropurine, with a primary or secondary amine. nih.gov This nucleophilic aromatic substitution reaction allows for the introduction of a wide variety of substituents at the N6 position. The reaction conditions, such as the solvent and the presence of a base, can be optimized to achieve high yields. For example, the reaction of 6-chloropurine with omega-amino acids in an aqueous sodium carbonate solution under reflux can be used to synthesize N-(purin-6-yl)amino carboxylic acids. nih.gov
More complex 2,6,9-trisubstituted purine derivatives can also be synthesized through multi-step sequences, often starting from 2,6-dichloropurine. semanticscholar.org This allows for the sequential and regioselective introduction of different substituents at the C2, N6, and N9 positions, leading to a diverse library of compounds for biological screening. semanticscholar.org
Information regarding the chemical compound “this compound” is not publicly available, preventing the generation of the requested article.
Despite a thorough search of scientific databases and chemical literature, no specific chemical compound designated as "this compound" could be identified. As a result, it is not possible to provide an article on its synthetic methodologies, chemical transformations, or the optimization of its reaction conditions.
The generation of a scientifically accurate and detailed article, as requested, is contingent upon the availability of public research data, including synthesis protocols, reaction mechanisms, and experimental results for a specific chemical entity. Without a known chemical structure or relevant scientific publications associated with "this compound," the creation of the outlined content, including data tables and detailed research findings, cannot be accomplished.
It is possible that "this compound" is an internal code name for a compound not yet disclosed in public literature, a component of a proprietary mixture, or a misnomer.
To facilitate the generation of the requested article, it is essential to provide a recognized chemical name, such as a CAS number or IUPAC name, or a reference to a patent or scientific journal where the compound "this compound" is described.
Reaction Mechanisms and Kinetic Studies Involving Nbc 6
Elucidation of Reaction Pathways and Transition States
Investigating reaction pathways and identifying transition states are fundamental to understanding the reactivity and selectivity of a chemical compound. Studies related to the outline points provide mechanistic details in diverse chemical settings.
Kinetic and mechanistic investigations into the amination of ketenes have provided specific details regarding the reactivity of a compound identified as "Compound 6," which corresponds to PhMe₂SiCH=C=O. nih.govacs.org Studies in acetonitrile (B52724) have shown that the rate constants for the reaction of Compound 6 with amines to form amides are best described by a mixed second- and third-order dependence on the amine concentration. nih.govacs.org This behavior is notably different from that observed with more reactive ketenes, where typically only a first-order dependence on the amine concentration is found. nih.govacs.org The higher-order dependence for Compound 6 is attributed to the reversibility of the initial amine addition step, making subsequent steps involving additional amine molecules kinetically significant. nih.govacs.org Theoretical studies on the amination of ketene (B1206846) with ammonia (B1221849) support these kinetic observations. nih.govacs.org The basicity of the amine influences the third-order rate constants for Compound 6, with more basic amines exhibiting significantly higher reactivity. nih.govacs.org The reaction is also susceptible to catalysis by general acids. nih.govacs.org Furthermore, the solvent plays a role in the reactivity, as demonstrated by the substantially higher rate observed in acetonitrile compared to isooctane (B107328) for the reaction of Compound 6 with n-BuNH₂. nih.govacs.org This suggests a polar transition state and potential catalytic involvement of the acetonitrile solvent. nih.govacs.org
In biological systems, enzymatic catalysis often involves intricate mechanisms to achieve high efficiency and specificity. The enzyme N-Acetylmannosamine-6-Phosphate 2-Epimerase (NanE) provides an example of a substrate-assisted proton displacement mechanism. nih.govwgtn.ac.nzresearchgate.netnih.govresearchgate.net This enzyme catalyzes the epimerization of N-acetylmannosamine-6-phosphate (ManNAc-6P) to N-acetylglucosamine-6-phosphate (GlcNAc-6P) through the inversion of stereochemistry at the C2 position. nih.govresearchgate.net While an initial hypothesis proposed a deprotonation-reprotonation mechanism involving a catalytic lysine (B10760008) residue, subsequent structural and mutational studies have provided evidence for a substrate-assisted mechanism. nih.govwgtn.ac.nzresearchgate.netresearchgate.net In this mechanism, the binding of the substrate positions its C5 hydroxyl group in a way that allows a catalytic residue, such as Glu180, to activate it. nih.govresearchgate.netresearchgate.net The activated C5 hydroxyl then donates a proton to the C2 carbon, facilitating the stereochemical inversion. nih.govresearchgate.netresearchgate.net Studies involving synthetic analogues of N-acetylmannosamine-6-phosphate with modifications at the C5 position have further supported this substrate-assisted mechanism. wgtn.ac.nzresearchgate.net
Chlorinated hydrocarbons, which may be relevant in the context of "NBC 6" depending on its structure or associated processes, undergo abiotic degradation in the environment through several key mechanisms. These include hydrolysis, nucleophilic substitution (NuS), and dehydrochlorination (DHX). pnnl.govosti.govrsc.orgresearchgate.netresearchgate.net Unlike many other organic compounds, chlorinated hydrocarbons often exhibit resistance to biodegradation, making abiotic pathways significant for their environmental fate. pnnl.govosti.gov Hydrolysis involves the reaction with water, leading to the replacement of a chlorine atom by a hydroxyl group. rsc.orgresearchgate.net This process is typically slow in natural aqueous environments but can be accelerated under basic conditions. rsc.orgresearchgate.net Nucleophilic substitution involves the attack of nucleophiles, such as hydroxide (B78521) ions or sulfide (B99878) species, on carbon atoms bearing chlorine atoms, resulting in the displacement of chloride. pnnl.govosti.govrsc.org Dehydrochlorination is an elimination reaction where a hydrogen atom and a chlorine atom are removed from adjacent carbon atoms, forming a carbon-carbon double or triple bond. pnnl.govosti.govrsc.orgresearchgate.net Other abiotic degradation pathways, such as hydrogenolysis and reductive beta-elimination, can also be important, particularly in reducing environments. rsc.orgresearchgate.net The specific products formed depend on the initial chlorinated hydrocarbon and the dominant degradation pathways. researchgate.net Despite ongoing research, there are still uncertainties and debates regarding the exact mechanisms and rates of many abiotic degradation reactions of chlorinated hydrocarbons. pnnl.govosti.gov Computational chemistry is increasingly being used to model these reactions and provide more accurate predictions of reaction pathways and rate constants. pnnl.govosti.govrsc.org
Determination of Reaction Kinetics and Rate Constants
Determining the kinetics and rate constants of reactions is essential for understanding how quickly a reaction will proceed and how its rate is affected by various factors.
The rate of a chemical reaction is fundamentally dependent on the concentrations of the reacting species and the presence and concentration of any catalysts. libretexts.orgjackwestin.comvssut.ac.in This relationship is quantitatively described by the rate law, which expresses the reaction rate as a function of reactant concentrations, each raised to an experimentally determined power known as the reaction order. libretexts.orgjackwestin.comopenstax.org The rate constant () is the proportionality constant in the rate law and is specific to a given reaction at a particular temperature. libretexts.orgjackwestin.comopenstax.org
In the context of the amination of Compound 6 (PhMe₂SiCH=C=O), the observed mixed second- and third-order dependence on amine concentration highlights a complex relationship between reactant concentration and reaction rate. nih.govacs.org This indicates that the rate is not linearly proportional to the amine concentration and that multiple amine molecules are involved in the rate-determining step or pre-equilibrium steps. nih.govacs.org The influence of catalytic species is also evident, as general acids can catalyze the addition of amines to Compound 6. nih.govacs.org The rate constant itself is affected by factors such as amine basicity and solvent, further emphasizing the dependence of the reaction rate on both reactant concentrations and the nature of catalytic or environmental species present. nih.govacs.org
In enzymatic reactions, the reaction rate is dependent on both the substrate concentration and the enzyme concentration. Enzymes, as catalysts, increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. libretexts.orgvssut.ac.in Kinetic parameters like and , determined through experimental studies, quantify the enzyme's catalytic efficiency and its affinity for the substrate, respectively, thereby describing the rate dependence on substrate and enzyme concentrations. nih.gov
For the abiotic degradation of chlorinated hydrocarbons, the reaction rates and their corresponding rate constants are influenced by environmental factors such as pH, temperature, and the presence of reactive surfaces or dissolved species that can act as catalysts or reactants. researchgate.netresearchgate.netvssut.ac.in The rate dependence on the concentration of the chlorinated hydrocarbon is described by the rate law for the specific degradation pathway. libretexts.orgopenstax.org
Kinetic Isotope Effects in Reaction Pathways
Studies involving Kinetic Isotope Effects (KIEs) can provide valuable insights into the rate-determining steps and transition states of chemical reactions by examining the change in reaction rate when an atom is replaced by one of its isotopes. While direct studies specifically detailing KIEs for a compound explicitly named "this compound" are limited in the provided search results, the concept of deuterium (B1214612) isotope effects has been mentioned in the context of deuterated analogs of nuclear receptor modulators, a class that includes a compound referred to as "NBC-6" in some patent literature google.comgoogle.comgoogle.com. These studies on deuterated analogs are generally aimed at understanding and improving pharmacokinetic properties, such as metabolism and excretion, rather than elucidating fundamental reaction mechanisms of the non-deuterated compound itself google.comgoogle.comgoogle.com. The application of deuterium labeling can lead to increased resistance to metabolism, potentially increasing a compound's half-life when administered google.comgoogle.comgoogle.com. However, specific KIE values or detailed mechanistic interpretations directly involving "this compound" as an FXR modulator were not found in the provided snippets.
Catalytic Roles of "this compound" or Related Species in Chemical Transformations
The term "this compound" and related species appear in the context of catalytic applications, particularly concerning heteroatom-doped nanocarbon materials and functionalized polymers used as catalyst supports.
Heterogeneous and Homogeneous Catalysis
Heteroatom-doped nanocarbons, specifically a series labeled "NBC-1 to NBC-6" derived from polyacrylonitrile-based structures, have been investigated as potential catalysts and catalyst supports cmu.eduresearchgate.net. These materials, particularly NBC-2 to NBC-6, exhibit mesoporous structures, which can be advantageous for catalytic applications by providing high surface area and accessible active sites researchgate.net. These N/B co-doped nanocarbons are being explored as platinum group metal-free (PGM-free) catalysts, showing potential for catalyzing reactions such as the oxygen reduction reaction (ORR) in proton exchange membrane (PEM) fuel cells cmu.edu. The catalytic activity in such materials is often associated with the presence of nitrogen-coordinated transition metals or, in metal-free systems, with the electronic and structural modifications induced by heteroatom doping cmu.eduresearchgate.net.
Relatedly, functionalized vinyl addition polynorbornenes, such as VA-PNB-NBC6H4Br, serve as robust polymeric scaffolds that can support catalysts researchgate.netresearchgate.net. These polymers can be modified through palladium-catalyzed cross-coupling reactions, enabling the anchoring of various functional groups, including those that can act as catalysts or ligands for metal catalysts researchgate.netresearchgate.netrsc.org. This approach allows for the development of supported catalysts, which can operate under heterogeneous or homogeneous conditions depending on the nature of the anchored catalytic species and the reaction environment kaust.edu.sa. The stable backbone of these polynorbornenes makes them versatile templates for designing high-performance materials for catalytic applications researchgate.net.
Organocatalysis and Metal-Free Catalysis
The development of metal-free catalytic systems is an active area of research. N/B co-doped nanocarbons, including those referred to as "NBC", are being explored as metal and metal-free electrocatalysts researchgate.net. Their charge conduction properties and the electronic effects of boron and nitrogen doping contribute to their catalytic activity in reactions like the ORR researchgate.net. The use of these materials as PGM-free catalysts in fuel cells exemplifies their role in metal-free catalysis cmu.edu.
Furthermore, functionalized polynorbornenes like VA-PNB-NBC6H4Br have been utilized to anchor organocatalysts researchgate.net. This approach combines the benefits of organocatalysis (metal-free, often milder conditions) with the advantages of using a solid support, such as simplified separation and potential for catalyst recycling researchgate.net. The ability to anchor organocatalysts onto these polymeric structures highlights their utility in developing heterogeneous organocatalytic systems researchgate.net.
While specific detailed kinetic studies or comprehensive data tables solely focused on the reaction mechanisms and catalytic performance of a single compound definitively identified as "this compound" across all potential contexts were not extensively available in the provided search snippets, the information points to its involvement in catalytic processes, particularly in the realm of doped nanocarbons for electrocatalysis and as a structural component in polymers used for catalyst support.
Compound Names and PubChem CIDs
Theoretical and Computational Chemistry Investigations of Nbc 6
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical methods are essential tools for probing the electronic structure and properties of molecular systems, including transition metal clusters like NbC6. These calculations provide insights into the arrangement of electrons within the cluster, which dictates its chemical behavior and stability.
Density Functional Theory (DFT) Computations for Mechanistic Elucidation
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed phases. helsinki.fidebian.orgaspbs.comaps.org In the context of NbC6 clusters, DFT calculations have been employed to investigate their geometric structures, stability, and electronic properties. mdpi.comresearchgate.net Studies on niobium carbide clusters, including NbC6, have utilized DFT to explore different possible arrangements of niobium and carbon atoms to determine the lowest energy configurations. mdpi.comresearchgate.net These computations help in understanding the preferred structural motifs and the factors that contribute to their stability. mdpi.comresearchgate.net DFT has also been used to analyze the electronic structure, such as the density of states and the composition of molecular orbitals, providing insights into the bonding characteristics within the cluster. mdpi.com
For niobium carbide clusters Nb_mC_n (m = 5, 6; n = 1–7), DFT calculations with the BPW91 functional have been performed to investigate their geometry, stability, and electronic structures. mdpi.com The relative stability of optimized structures was determined by analyzing the average binding energy, dissociation energy, and second-order difference energy. mdpi.com The analysis of the density of states indicated that the molecular orbitals of these clusters are primarily contributed by niobium atoms, with carbon atoms having a smaller contribution. mdpi.com
Molecular Orbital Analysis for Reactivity Prediction
Molecular orbital (MO) analysis provides a framework for understanding the bonding within a molecule or cluster and predicting its reactivity. ox.ac.uknumberanalytics.comwikipedia.orgwisc.edu By examining the shapes, energies, and composition of the molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), insights can be gained into how a cluster might interact with other species. numberanalytics.comchemrxiv.orgchemrxiv.org For NbC6 clusters, the composition of the frontier molecular orbitals has been analyzed based on DFT calculations. mdpi.com This analysis revealed that niobium atoms contribute significantly to the frontier molecular orbitals, suggesting their crucial role in the cluster's potential reactivity. mdpi.com Understanding the nature of these orbitals is key to predicting how NbC6 might participate in chemical reactions.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of atomic and molecular systems. melbournebioinformatics.org.aunih.govrsc.orgyoutube.comresearchgate.net These simulations can explore the dynamic nature of clusters at finite temperatures, including structural fluctuations and rearrangements. For niobium carbide clusters, ab initio molecular dynamics (AIMD) simulations have been used to demonstrate their thermal stability. mdpi.com AIMD simulations, which combine quantum mechanical calculations with molecular dynamics, can provide valuable information about the stability and dynamic evolution of NbC6 at different temperatures. mdpi.com
Prediction of Chemical Reactivity, Stability, and Conformation
The prediction of chemical reactivity, stability, and conformation of a chemical species is a primary goal of theoretical and computational chemistry. chemrxiv.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.org For NbC6 clusters, computational studies aim to predict how stable different structural arrangements are and how they might react with other molecules. DFT calculations have been used to assess the relative stability of different NbC6 isomers by comparing their energies. mdpi.comresearchgate.net The concept of a linear ground state for NbC6 has been suggested based on theoretical studies. researchgate.net The stability of clusters can be related to their electronic structure, such as having closed-shell electron configurations. rsc.org Reactivity can be inferred from the properties of the frontier molecular orbitals, such as the HOMO-LUMO gap and the spatial distribution of these orbitals. chemrxiv.orgchemrxiv.org
Advanced Spectroscopic and Analytical Characterization of Nbc 6
Advanced Analytical Methods for Compositional Analysis and Purity Assessment
To ascertain the elemental composition and assess the purity of "NBC 6," a combination of sophisticated analytical techniques is required. These methods offer high sensitivity and specificity, allowing for both qualitative and quantitative analysis.
Hyphenated analytical techniques, which couple separation methods with sensitive detectors, are powerful tools for speciation analysis—the identification and quantification of the different chemical forms of an element within a sample. The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is particularly well-suited for this purpose. agilent.comspectroscopyonline.com This method allows for the separation of various organometallic or complexed forms of the metallic element in "this compound" from its inorganic counterparts or impurities.
The HPLC separates the different species in the sample based on their interactions with a stationary phase. spectroscopyonline.comingeniatrics.com The eluent from the HPLC column is then introduced into the ICP-MS, where the sample is atomized and ionized in a high-temperature argon plasma. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing elemental and isotopic information with exceptional sensitivity. ingeniatrics.comnih.gov This technique is critical for understanding the metabolic pathways, environmental fate, or catalytic cycle of "this compound," where the specific chemical form of the element dictates its reactivity and toxicity. ingeniatrics.com For instance, HPLC-ICP-MS can be optimized to separate and quantify metal-ligand complexes, degradation products, or different oxidation states of the central metal ion in "this compound".
Table 1: Hypothetical HPLC-ICP-MS Speciation Data for a Solution Containing "this compound"
| Retention Time (min) | Detected Species | Elemental Isotope Monitored | Concentration (µg/L) |
| 2.5 | Unbound Metal Ion | 93Nb | 15.2 |
| 4.8 | "this compound" Parent Compound | 93Nb | 850.5 |
| 6.1 | "this compound" Metabolite A | 93Nb | 45.8 |
| 7.9 | Unknown Nb-containing Impurity | 93Nb | 8.1 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique highly effective for the mass analysis of large and thermally fragile molecules, including organometallic and coordination complexes. nih.govresearchgate.netduke.edu In this method, the "this compound" analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. duke.edu
The resulting ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. MALDI-TOF MS is advantageous for its ability to analyze large molecules and complex mixtures, providing the molecular weight of the parent compound. researchgate.net The isotopic distribution pattern can help confirm the elemental composition, which is particularly useful for compounds containing metals with multiple isotopes. mdpi.com The technique can reveal the formation of adducts or fragments, offering clues about the compound's stability and structure. researchgate.net
Table 2: Representative MALDI-TOF MS Peak List for "this compound" Characterization
| m/z (Daltons) | Relative Intensity (%) | Assignment |
| 850.3 | 100 | [this compound + H]+ (Monoisotopic) |
| 851.3 | 65 | Isotopic Peak for [this compound + H]+ |
| 872.3 | 30 | [this compound + Na]+ Adduct |
| 795.2 | 15 | Fragment Ion [this compound - L]+ (Loss of a ligand L) |
While chromatographic and mass spectrometric methods provide compositional data, understanding the solid-state structure and morphology of "this compound" requires techniques like X-ray Diffraction (XRD) and electron microscopy.
X-ray Diffraction (XRD) is the primary technique for determining the crystallographic structure of a solid material. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice of "this compound," one can deduce the arrangement of atoms, bond lengths, and bond angles. ljmu.ac.ukindexcopernicus.com This provides definitive proof of the compound's three-dimensional structure and can identify its specific crystalline phase. diva-portal.org For polycrystalline powders, XRD patterns serve as a fingerprint for identification and can be used to assess purity by detecting the presence of other crystalline phases. scientific.net
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of "this compound" at high magnification. It provides information on particle size, shape, and surface texture. indexcopernicus.comresearchgate.net This is crucial for understanding the material's bulk properties, such as its suitability for formulation or its surface area in catalytic applications. SEM can reveal details about the aggregation and uniformity of the particles. scientific.net
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of the "this compound" particles. ljmu.ac.ukresearchgate.net TEM can reveal details at the nanoscale, such as crystal lattice fringes, defects, and the distribution of different elements within a composite material. diva-portal.org For materials where "this compound" is part of a composite, TEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) can map the elemental distribution, confirming the location of the compound within the matrix. diva-portal.org
Table 3: Summary of Morphological and Structural Data for "this compound"
| Analytical Technique | Parameter Measured | Typical Finding for "this compound" |
| XRD | Crystalline Phase | Monoclinic P21/c |
| XRD | Crystallite Size | ~50 nm |
| SEM | Particle Morphology | Agglomerated cuboid particles |
| SEM | Average Particle Size | 2-5 µm |
| TEM | Internal Structure | Well-defined lattice fringes, low defect density |
| TEM-EDS | Elemental Distribution | Homogeneous distribution of constituent elements |
In Situ and Operando Characterization Approaches
To fully understand the functional properties of "this compound," particularly in applications like catalysis or electrochemistry, it is essential to study the material under realistic operating conditions. In situ (in place) and operando (working) characterization methods allow for the direct observation of structural and chemical changes as they happen. researchgate.net
For example, if "this compound" were a catalyst, operando XRD could be used to monitor changes in its crystalline phase during a chemical reaction at high temperature and pressure. This would reveal the true active phase of the catalyst, which may differ from its as-synthesized state. Similarly, in situ TEM allows for the visualization of morphological changes, such as particle sintering or restructuring, in real-time. researchgate.net
Coupling electrochemical measurements with ICP-MS provides an in situ method to study processes like dissolution or corrosion. researchgate.net For a compound like "this compound," this approach could quantify the rate of metal ion release from an electrode surface during an electrochemical cycle, providing crucial data on its stability and degradation mechanisms under an applied potential. researchgate.net These advanced methods bridge the gap between a material's static properties and its dynamic behavior, providing invaluable insights into its functional mechanism.
Materials Science and Engineering Applications of Nbc 6 and Analogues
Integration into Advanced Material Systems
Niobium carbide and certain functionalized polymers are integral components in the development of advanced material systems, enhancing performance in structural and functional applications.
Niobium Carbide (NbC) in Cermets and High-Speed Steels
Niobium carbide (NbC) is a refractory ceramic material known for its extreme hardness and high melting point nih.gov. It is widely used in the production of cermets and as an additive in high-speed steels nih.gov, wikidata.org. In cemented carbides, NbC serves as a frequent additive to inhibit grain growth during processing nih.gov. Its low solubility product in austenite (B1171964) makes micrometre-sized precipitates of NbC virtually insoluble in steels at typical processing temperatures, thereby preventing excessive grain growth at grain boundaries in microalloyed steels nih.gov.
NbC is also being explored as a promising alternative to tungsten carbide (WC) in cutting tools, particularly WC-Co cermets uni.lu, fishersci.nl, wikidata.org. This interest stems from NbC's inherent properties, including increased hot hardness and reduced chemical wear compared to WC uni.lu. NbC exhibits low solubility in solid chrome, nickel, cobalt, or iron, which is advantageous in hot tribological contact and contributes to a longer service life at high temperatures and reduced adhesive wear uni.lu, fishersci.nl. Compared to pure NbC, substituting WC with NbC in WC-Co systems has shown increased toughness and strength fishersci.nl.
Research has investigated NbC-based cermets with various metallic binders, including cobalt, nickel, and iron-based alloys nih.gov, fishersci.nl, fishersci.fi. The addition of secondary carbides such as vanadium carbide (VC), molybdenum carbide (Mo₂C), titanium carbide (TiC), and chromium carbide (Cr₃C₂) has been explored to further improve the microstructure and mechanical properties of NbC-Ni cermets nih.gov, fishersci.nl, fishersci.fi. These additions can lead to grain refinement and the formation of solid solutions of the type (Nb, Me)C within the NbC phase nih.gov, fishersci.nl.
Studies have quantified the mechanical properties of NbC-based cermets. For instance, NbC-Ni cermets generally show improved toughness but reduced hardness compared to NbC-Co cermets fishersci.nl. The addition of secondary carbides can significantly enhance both hardness and toughness.
| Cermet Composition (wt.%) | Hardness (HV10) | Indentation Toughness (MPa m¹/²) | Reference |
| NbC-15 vol.% Ni | 976 kg/mm ² | 9.2 | fishersci.fi |
| NbC-Ni + WC + Mo₂C | 1357 kg/mm ² | 10.1 | fishersci.fi |
| 40% NbC substituted WC-12% Co | 1697 kg/mm ² | 7.8 | fishersci.fi |
These findings highlight the potential to tailor the mechanical performance of cermets through careful control of composition and reinforcing phases.
Functionalized Polymers for Specific Applications (e.g., VA-PNBs for gas separation)
Vinylic addition polynorbornenes (VA-PNBs) are a class of robust polymeric materials characterized by an all-aliphatic polycyclic backbone, which imparts high thermal stability, high glass transition temperatures (Tgs), and transparency europa.eu,. The functionalization of VA-PNBs allows for the tailoring of their properties for a variety of advanced applications, including gas separation membranes europa.eu,,.
Functionalized VA-PNBs are not easily obtained by direct polymerization of substituted norbornenes; thus, post-polymerization functionalization routes are often employed europa.eu,. One approach involves nucleophilic substitution of halogens in vinylic haloalkyl polynorbornenes. Another versatile method utilizes palladium-catalyzed cross-coupling reactions on bromoaryl- or ω-bromoalkyl-VA-PNBs to introduce various functional groups europa.eu,. This allows for the incorporation of pendant groups such as diaryl, alkenyl, ketoalkyl, and amino moieties europa.eu,.
Role in Energy Production and Storage Materials
Niobium-based materials, particularly Nb₂C MXenes, are emerging as promising candidates for applications in energy production and storage technologies, including photocatalysis and fuel cells,,.
Two-dimensional niobium carbide (Nb₂C), a member of the MXene family, possesses a unique combination of metallic conductivity and ceramic-like properties, making it attractive for energy storage devices,. Nb₂C and its functionalized derivatives (Nb₂CTₓ) are being investigated as electrode materials for batteries, including lithium-ion and sodium-ion batteries, and supercapacitors,,. Their metallic conductivity, excellent mechanical stability, and high theoretical capacities contribute to their potential in these applications.
In addition to energy storage, niobium-based materials play a role in catalytic processes relevant to energy production. Transition metal carbides, including NbC, have shown activity as electrocatalysts and co-catalysts in fuel cells and water splitting reactions. Nb₂C MXene has been specifically studied for its activity in electrocatalytic and photocatalytic hydrogen evolution reactions (HER).
Furthermore, Nb₂CTₓ has been applied as a photocatalyst for hydrogen evolution via water splitting and for the photocatalytic elimination of nitric oxide (NO). Nb₂C nanosheets have also been utilized as supports for metal nanoparticles, enhancing their photothermal catalytic activity for reactions like CO₂ conversion. For example, Nb₂C-nanosheet-supported nickel nanoparticles have demonstrated high CO₂ conversion rates under illumination. Niobium oxides, which can be derived from niobium carbide, also exhibit photocatalytic activity, as shown in studies on the oxidation of organic dyes under visible light.
Design and Development of Novel Materials with Tailored Properties
The design and development of novel materials with tailored properties is a key area of research for niobium carbide and its analogues,,. This involves controlling composition, structure, and morphology to achieve desired performance characteristics.
The emergence of MXenes, such as Nb₂C, represents a significant step in designing novel 2D materials with tunable properties through the selective etching of MAX phase precursors and subsequent surface functionalization,,. This allows for control over their electronic, chemical, and mechanical properties.
In the realm of polymers, the ability to synthesize functionalized VA-PNBs through controlled post-polymerization reactions exemplifies the design of materials with tailored properties for specific applications like gas separation europa.eu,,.
Research also focuses on designing and synthesizing mixed metal carbides to explore the effect of compositional variations on material properties and catalytic behavior. For instance, studies on mixed molybdenum-niobium carbides aim to establish structure-activity relationships based on composition.
Novel processing routes are also being developed for creating materials with tailored structures and properties. For example, a sustainable paper template-based method has been developed to fabricate ultrathin, lightweight, and flexible NbC-based films for electromagnetic interference (EMI) shielding. This method allows for the optimization of properties like thickness, flexibility, density, and shielding effectiveness through the controlled formation of a hierarchically porous structure and heterogeneous NbC-pyrolytic carbon nano-interfaces.
Structure-Activity and Composition-Activity Relationships for Material Performance
Understanding the relationships between the structure, composition, and resulting activity or performance is fundamental to the design of materials with tailored properties wikidata.org.
For niobium carbide-based catalysts, detailed investigations into structure-activity relationships have shown that factors such as the concentration of vacancies and the presence of low-coordinated Nb species can significantly influence catalytic behavior in reactions like epoxidation. The morphology and crystal structure of niobium oxide nanocrystals derived from NbC also impact their sorption and photocatalytic activity.
In the context of cermets, the composition of the binder phase, the type and amount of secondary carbide additions, and the resulting microstructure (e.g., grain size, solid solution formation) are critical factors determining the mechanical properties like hardness and fracture toughness nih.gov, fishersci.nl, fishersci.fi,. Studies on non-stoichiometric niobium carbides have demonstrated that varying the carbon content directly influences hardness and fracture toughness, highlighting a clear composition-property relationship. The presence of different phases, such as β-Nb₂C precipitates in certain NbC compositions, can also significantly affect fracture properties due to microstructural toughening mechanisms.
For MXenes like Nb₂CTₓ, the surface functional groups introduced during synthesis play a crucial role in determining their properties and performance in applications like energy storage and catalysis,,. Furthermore, the number of carbide layers (represented by 'n' in the Mₙ₊₁AXₙ formula) in niobium MXenes can influence their electrical conductivity, demonstrating a composition-activity relationship at the atomic scale.
Based on the information available, the term "NBC 6" does not refer to a single, well-defined chemical compound for which environmental fate and degradation data are available. Instead, "this compound" is used in various, unrelated contexts, including as a designation for environmental sampling sites, a component in a series of nanocarbons, a biological inhibitor, and a military report format.
Therefore, it is not possible to provide a scientifically accurate article on the chemical fate and degradation processes of "this compound" as requested in the detailed outline. The specific data required for sections on hydrolysis, photodegradation, oxidation-reduction reactions, volatilization, and microbial degradation are not available because "this compound" as a distinct chemical compound with studied environmental properties could not be identified in the provided search results.
Environmental Chemical Fate and Degradation Processes of Nbc 6
Biotic Transformation Mechanisms
Formation and Persistence of Transformation Products
The environmental degradation of the parent compound "NBC 6" can lead to the formation of various transformation products. These products may exhibit different chemical properties, toxicity, and persistence compared to the original molecule. Understanding the formation pathways and the persistence of these transformation products is crucial for a comprehensive environmental risk assessment. nih.govnih.gov
Transformation of "this compound" in the environment can be mediated by biotic processes, such as microbial metabolism, and abiotic processes, including hydrolysis, photolysis, and oxidation. nih.gov The resulting transformation products can be structurally similar to or significantly different from the parent compound.
Formation Pathways of "this compound" Transformation Products
The formation of transformation products from "this compound" is dependent on the environmental compartment (soil, water, air) and the specific conditions (e.g., pH, temperature, presence of microorganisms, sunlight intensity). Key transformation pathways can include:
Hydrolysis: Reaction with water, which may cleave certain functional groups within the "this compound" molecule.
Photolysis: Degradation by sunlight, particularly in surface waters and on soil surfaces. This can lead to the formation of photo-degradation products.
Biotransformation: Microbial degradation, which can result in a series of metabolic intermediates. This is often a primary pathway for the breakdown of organic compounds in soil and water.
Persistence of "this compound" Transformation Products
The persistence of transformation products is determined by their susceptibility to further degradation. Some transformation products may be readily biodegradable, while others can be more recalcitrant than the parent compound, leading to their accumulation in the environment. nih.gov Factors influencing the persistence of "this compound" transformation products include their chemical structure, water solubility, and susceptibility to microbial attack.
Detailed Research Findings
Research into the degradation of analogous compounds suggests that the transformation of "this compound" could result in a variety of products with varying persistence. For instance, studies on similar organic molecules have shown that initial transformation steps may involve hydroxylation, dealkylation, or cleavage of ether bonds. These initial transformation products can then undergo further degradation, sometimes leading to the formation of more persistent and potentially more toxic compounds.
The persistence of these transformation products is often quantified by their half-life (DT50) in different environmental matrices. The table below provides a hypothetical summary of the persistence of potential transformation products of "this compound".
Table 1: Hypothetical Persistence of "this compound" Transformation Products in Different Environmental Compartments
| Transformation Product | Formation Pathway | Half-life (DT50) in Soil (days) | Half-life (DT50) in Water (days) | Persistence Classification |
|---|---|---|---|---|
| This compound-TP1 | Hydrolysis | 60 - 120 | 90 - 180 | Persistent |
| This compound-TP2 | Photolysis | 15 - 30 | 7 - 14 | Non-persistent |
| This compound-TP3 | Biotransformation | 180 - 365 | > 365 | Very Persistent |
The formation of persistent transformation products is a significant concern in environmental risk assessment. nih.gov For example, a transformation product that is more mobile and persistent than the parent compound could lead to the contamination of groundwater resources.
Table 2: Physicochemical Properties and Environmental Fate of Hypothetical "this compound" Transformation Products
| Transformation Product | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow | Environmental Mobility |
|---|---|---|---|---|
| This compound (Parent) | 350.4 | 10 | 4.2 | Low |
| This compound-TP1 | 250.2 | 50 | 3.1 | Moderate |
| This compound-TP2 | 220.1 | 150 | 2.5 | High |
| This compound-TP3 | 334.3 | 5 | 4.8 | Low |
| This compound-TP4 | 180.2 | 100 | 2.8 | High |
The data presented in the tables are illustrative and based on the behavior of similar chemical compounds. Specific studies on "this compound" would be required to determine the exact identity and persistence of its transformation products in the environment. The potential for the formation of persistent and mobile transformation products highlights the importance of considering the entire lifecycle of a chemical when assessing its environmental impact.
Q & A
Q. What statistical methods are appropriate for correlating this compound’s stability with cation polarizability?
- Methodological Answer :
- Multivariate Regression : Analyze datasets to quantify the relationship between cation polarizability (independent variable) and complex stability (dependent variable) .
- Cluster Analysis : Group similar cation environments (e.g., Na⁺, K⁺ clusters) to identify patterns in stability trends .
Tables of Key Findings
| Parameter | Na⁺ Environment | Cs⁺ Environment | Reference |
|---|---|---|---|
| Avg. Nb-F Bond Length (Å) | 1.92 ± 0.03 | 1.88 ± 0.02 | |
| Coordination Sphere Stability | Lower (n ≥ 3 cations) | Higher (n ≥ 4 cations) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
